

Precision Control in Peptide Chemistry: 4-Methoxybenzenesulfinyl Chloride

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Compound of Interest

Compound Name: *Benzenesulfinyl chloride, 4-methoxy-*

CAS No.: *31401-23-7*

Cat. No.: *B14682940*

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Content Type: Detailed Application Note & Protocol Guide Target Audience: Senior Peptide Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Strategic Rationale

In the landscape of peptide synthesis, 4-methoxybenzenesulfinyl chloride (CAS: 10360-63-1) represents a specialized electrophile distinct from its ubiquitous oxidized analog, 4-methoxybenzenesulfonyl chloride (Mbs-Cl). While the sulfonyl variant is a standard protecting group for amines (specifically Arginine), the sulfinyl chloride offers unique reactivity profiles centered on sulfur oxidation state manipulation.

This reagent is critical for two high-value applications:

- **Regioselective Disulfide Bond Formation:** Acting as a thiol-activator to generate reactive thiosulfinate intermediates, enabling directed pairing of cysteine residues without oxidative scrambling.

- Sulfinamide Peptidomimetics: Facilitating the installation of the sulfinyl (-SO-) moiety into peptide backbones or side chains, creating transition-state mimics with distinct hydrogen-bonding properties and metabolic stability.

Distinction Alert:

- Mbs-Cl (Sulfonyl, -SO₂Cl): Standard amine protection (stable, hard electrophile).
- Mbs(SO)-Cl (Sulfinyl, -SOCl): Reactive intermediate, chiral center potential, soft electrophile for thiols.

Mechanistic Insight: The Thiosulfinate "Safety-Catch"

The primary utility of 4-methoxybenzenesulfinyl chloride in peptide chemistry lies in its reaction with free thiols (Cysteine). Unlike direct oxidative methods (e.g., Iodine, DMSO/TFA) which can lead to random disulfide scrambling in multi-cysteine peptides, this reagent allows for a stepwise, "safety-catch" approach.

The Mechanism[1]

- Activation: The sulfinyl chloride reacts with the first Cysteine () to form a thiosulfinate ester (mixed disulfide oxide). This intermediate is stable enough to be isolated or washed on-resin but highly reactive toward a second nucleophilic thiol.
- Displacement: A second Cysteine () attacks the sulfur atom of the cysteine, displacing the 4-methoxybenzenesulfenic acid leaving group and forming the target disulfide bond ().

The electron-donating methoxy group at the para position destabilizes the leaving group slightly compared to unsubstituted benzenes, tuning the reactivity to prevent premature hydrolysis while ensuring efficient displacement by the second thiol.

Visualization: Directed Disulfide Formation Pathway

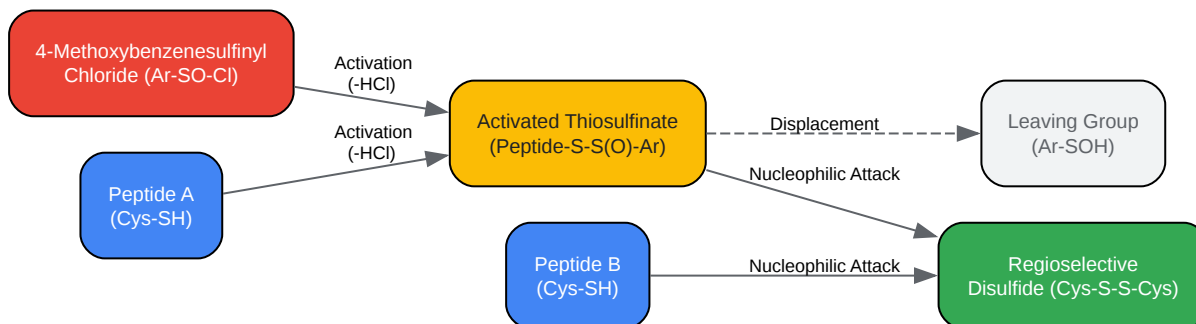


Figure 1: Mechanism of Regioselective Disulfide Bond Formation via Thiosulfinate Activation.

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[2]

Experimental Protocols

Protocol A: Regioselective Disulfide Bridge Formation (Solution Phase)

Application: Cyclization of a peptide containing two free cysteines, or ligation of two distinct peptide chains.

Reagents:

- Peptide A: Containing one free Cys (other functional groups protected).
- Reagent: 4-methoxybenzenesulfinyl chloride (1.1 equiv).
- Base: 2,6-Lutidine or Pyridine (mild base is crucial).
- Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Methodology:

- Activation (Thiosulfinate Formation):
 - Dissolve Peptide A (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

- Cool the solution to -78°C to suppress side reactions (such as disproportionation of the sulfinyl chloride).
- Add 2,6-Lutidine (1.2 mmol) followed by the dropwise addition of 4-methoxybenzenesulfinyl chloride (1.1 mmol) dissolved in DCM.
- Critical Checkpoint: The reaction is typically fast (15–30 mins). Monitor by HPLC. The shift in retention time will correspond to the formation of the Peptide-S-S(O)-Ar adduct.
- Note: If the activation is performed on solid-phase, wash the resin 3x with DCM to remove excess reagent.
- Coupling (Disulfide Formation):
 - If in solution: Add Peptide B (1.0 mmol, containing free thiol) directly to the reaction mixture at -78°C .
 - Allow the mixture to warm slowly to 0°C over 2 hours.
 - Mechanism:^{[1][2]} The free thiol of Peptide B attacks the sulfur of Peptide A.
 - Quench with water (1 mL) and concentrate under reduced pressure.
- Workup & Purification:
 - Redissolve residue in HPLC buffer (Water/Acetonitrile + 0.1% TFA).
 - Purify via Preparative RP-HPLC. The 4-methoxybenzenesulfenic acid byproduct elutes separately from the disulfide product.

Protocol B: Synthesis of N-Sulfinyl Peptides (Sulfinamides)

Application: Creating transition-state mimics or protecting the N-terminus with an acid-labile chiral auxiliary.

Step-by-Step Methodology:

- Preparation:
 - Dissolve the amino acid ester or peptide fragment (free amine) in anhydrous DCM.
 - Add Triethylamine (TEA, 2.0 equiv) and cool to 0°C.
- Sulfinylation:
 - Add 4-methoxybenzenesulfinyl chloride (1.1 equiv) dropwise.
 - Stir at 0°C for 1 hour, then warm to room temperature.
 - Observation: A white precipitate (TEA·HCl) will form.
- Isolation:
 - Filter off the salts.
 - Wash the organic layer with 5% citric acid (to remove unreacted amine) and brine.
 - Dry over

and concentrate.
 - Result: The resulting sulfinamide is stable to basic conditions but can be cleaved with dilute acid (e.g., 1% TFA in DCM), regenerating the amine and the sulfinic acid.

Comparative Analysis: Sulfinyl vs. Sulfonyl[3]

To ensure correct reagent selection, the following table contrasts the 4-methoxy derivatives.

Feature	4-Methoxybenzenesulfinyl Chloride (This Topic)	4-Methoxybenzenesulfonyl Chloride (Mbs-Cl)
Formula		
Oxidation State	S(IV)	S(VI)
Primary Target	Thiols (Cysteine), Amines	Amines (Arginine, N-terminus)
Product Linkage	Thiosulfinate, Sulfinamide	Sulfonamide
Stability	Moisture sensitive; prone to disproportionation	Highly stable solid
Lability	Acid labile (Sulfinamides); Thiol reactive	Acid stable (requires strong acid like TFMSA/TFA to cleave)
Chirality	Chiral at Sulfur (racemic or enantiopure)	Achiral
Key Application	Disulfide formation, Transition state mimics	Permanent protecting group (SPPS)

Troubleshooting & Storage

- **Instability:** Sulfinyl chlorides are less stable than sulfonyl chlorides. They can hydrolyze to sulfinic acids or disproportionate into thiosulfonates and sulfonic acids.[3]
 - **Recommendation:** Store at -20°C under Argon. If the liquid turns cloudy or develops a precipitate, filter before use or redistill (vacuum distillation) if possible, though distillation is hazardous.
- **Over-oxidation:** When using for disulfide formation, ensure no oxidizing agents (peroxides) are present in the solvent, as this will convert the intermediate to a sulfonate, blocking the reaction.
- **Racemization:** When forming sulfinamides, the sulfur center is chiral. If using a racemic reagent, diastereomers will form if the peptide is chiral. This can be advantageous for separating peptide diastereomers but requires careful HPLC separation.

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